Cas no 345-71-1 ((3-Fluorophenyl)(4-fluorophenyl)methanone)

(3-Fluorophenyl)(4-fluorophenyl)methanone 化学的及び物理的性質
名前と識別子
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- (3-Fluorophenyl)(4-fluorophenyl)methanone
- (3-fluorophenyl)-(4-fluorophenyl)methanone
- 3,4'-Difluorobenzophenone
- Methanone,(3-fluorophenyl)(4-fluorophenyl)-
- 3,4'-Difluor-benzophenon
- 3,4'-difluoro-benzophenone
- 3-fluorophenyl 4-fluorophenyl methanone
- m,p'-Difluorbenzophenon
- m-Fluor-p'-fluorbenzophenon
- PS-11163
- ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
- (3-Fluoro-phenyl)-(4-fluoro-phenyl)-methanone
- AKOS003261126
- (3-Fluorophenyl)(4-fluorophenyl)methanone #
- A822283
- MFCD00070811
- EN300-7382439
- CS-0206277
- DTXSID20334430
- 3,4''-DIFLUOROBENZOPHENONE
- SCHEMBL3038873
- Methanone, (3-fluorophenyl)(4-fluorophenyl)-
- F75626
- 345-71-1
- DTXCID30285520
-
- MDL: MFCD00070811
- インチ: InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
- InChIKey: ZHUXSAKDWNNBCQ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F
計算された属性
- 精确分子量: 218.05400
- 同位素质量: 218.05432120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 3.5
じっけんとくせい
- PSA: 17.07000
- LogP: 3.19580
(3-Fluorophenyl)(4-fluorophenyl)methanone Security Information
(3-Fluorophenyl)(4-fluorophenyl)methanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
(3-Fluorophenyl)(4-fluorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019114053-100g |
(3-Fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 95% | 100g |
$643.68 | 2023-09-02 | |
TRC | F621540-100mg |
(3-Fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 100mg |
$64.00 | 2023-05-18 | ||
Fluorochem | 022819-1g |
3,4'-Difluorobenzophenone |
345-71-1 | 97% | 1g |
£270.00 | 2022-03-01 | |
Enamine | EN300-7382439-0.25g |
(3-fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 97% | 0.25g |
$19.0 | 2023-06-01 | |
OTAVAchemicals | 1043959-250MG |
(3-fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 95% | 250MG |
$173 | 2023-06-25 | |
OTAVAchemicals | 1043959-100MG |
(3-fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 95% | 100MG |
$104 | 2023-06-25 | |
A2B Chem LLC | AF70604-5g |
(3-Fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 98% | 5g |
$108.00 | 2024-04-20 | |
abcr | AB104714-5g |
3,4'-Difluorobenzophenone, 98%; . |
345-71-1 | 98% | 5g |
€195.00 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276947-25g |
(3-Fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 98% | 25g |
¥2361.00 | 2024-05-17 | |
TRC | F621540-250mg |
(3-Fluorophenyl)(4-fluorophenyl)methanone |
345-71-1 | 250mg |
$75.00 | 2023-05-18 |
(3-Fluorophenyl)(4-fluorophenyl)methanone 関連文献
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Bojidarka Ivanova Anal. Methods 2013 5 5134
-
John William Baker,Christopher Kelk Ingold J. Chem. Soc. 1930 431
(3-Fluorophenyl)(4-fluorophenyl)methanoneに関する追加情報
The Synthesis, Properties, and Applications of (3-Fluorophenyl)(4-Fluorophenyl)methanone
In the realm of organic chemistry, (3-fluorophenyl)(4-fluorophenyl)methanone stands out as a compound of significant interest due to its unique structure and potential applications in various fields. This molecule, also referred to by its CAS registry number 345-71-1, is a fluorinated aromatic ketone that has garnered attention for its role in pharmaceuticals, materials science, and environmental chemistry.
The compound consists of two fluorobenzene rings—fluorophenyl groups—with one ring substituted at the 3-position and the other at the 4-position. These rings are connected via a methylene group (-CH2-) to form methanone, making it a symmetric structure with distinct electronic properties due to the presence of fluorine atoms. Fluorine, being highly electronegative, significantly influences the reactivity and stability of the molecule.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The introduction of fluorine into aromatic rings often enhances the lipophilicity and metabolic stability of potential drug candidates. In the case of (3-fluorophenyl)(4-fluorophenyl)methanone, its dual fluorination at ortho and para positions creates a molecule with unique electronic and steric properties, which could be harnessed for designing bioactive agents.
One of the most notable aspects of 345-71-1 is its potential as a template for drug development. The ketone group in the structure renders it susceptible to nucleophilic addition reactions, making it a versatile precursor for synthesizing more complex molecules. For instance, recent research has explored the use of this compound in the synthesis of fluorinated diketones, which are valuable intermediates in the pharmaceutical industry.
Furthermore, the environmental chemistry implications of (3-fluorophenyl)(4-fluorophenyl)methanone cannot be overlooked. Fluorinated compounds are known for their persistence in the environment and potential bioaccumulation. Studies have examined the degradation pathways of this compound under various conditions, including biodegradation and photocatalytic processes, to assess its environmental fate and toxicity.
In terms of synthesis, 345-71-1 can be prepared via a variety of methods. One of the most efficient routes involves the coupling of two fluorobenzene derivatives with an oxidizing agent to form the ketone group. This method has been optimized in recent years to improve yield and reduce reaction time, making it more feasible for large-scale production.
Recent advancements in fluorination techniques have also contributed to a better understanding of how to control the substitution patterns on the aromatic rings. This precision is crucial for tailoring the properties of (3-fluorophenyl)(4-fluorophenyl)methanone to meet specific application needs, whether in pharmaceuticals or materials science.
Another area of active research involving this compound is its role as a model system for studying electron transfer processes. The presence of fluorine atoms introduces asymmetry into the molecule, which can be exploited in designing electron-deficient aromatics for applications in organic electronics, such as OLEDs or sensors.
Moreover, the biological activity of (3-fluorophenyl)(4-fluorophenyl)methanone has been explored in various contexts. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes and receptors, suggesting its utility in drug development for treating conditions such as cancer or inflammation.
Despite its promising applications, the handling and disposal of 345-71-1 require careful consideration due to its fluorinated nature. Research continues to focus on developing sustainable practices for its synthesis and use, ensuring minimal environmental impact while maximizing its benefits in various industries.
In conclusion, (3-fluorophenyl)(4-fluorophenyl)methanone, CAS No. 345-71-1, is a multifaceted compound with significant potential in pharmaceuticals, materials science, and environmental chemistry. Its unique structure, combining the electronic effects of fluorine atoms with the reactivity of a ketone group, makes it a valuable tool for researchers and industries alike. As our understanding of its properties continues to evolve, so too will its applications in addressing pressing scientific and technological challenges.
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